[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a 1,5-dimethylpyrazole core linked via a methylene bridge to a hexyl chain. The 1,5-dimethyl substitution on the pyrazole ring eliminates hydrogen-bonding capacity at the N–H positions, influencing its solubility and intermolecular interactions . The hexyl chain confers significant lipophilicity, which may enhance membrane permeability in biological systems compared to shorter alkyl or aromatic substituents .
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-8-13-9-12-10-14-15(3)11(12)2/h10,13H,4-9H2,1-3H3 |
InChI Key |
FXACPQJZKWEWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(N(N=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with hexylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as organic photovoltaics and photonic crystals.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine Derivatives
| Compound Name | Molecular Formula | Mol. Wt. (g/mol) | Substituent Type | logP (Predicted) | Purity (%) | Category (Evidence Source) |
|---|---|---|---|---|---|---|
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | C₁₂H₂₃N₃ | 209.34 | Long alkyl (C6) | ~3.5 | N/A | N/A |
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride | C₈H₁₆N₃Cl | 189.69 | Short alkyl (C1) | ~1.2 | ≥95 | D5 |
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine | C₁₄H₁₉FN₃ | 245.33 | Aromatic (fluorophenyl) | ~2.8 | ≥95 | D5 |
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | C₁₂H₁₇N₃S | 235.35 | Heteroaromatic | ~2.5 | ≥95 | D5 |
Key Observations :
- Lipophilicity : The hexyl derivative (predicted logP ~3.5) is markedly more lipophilic than methyl (logP ~1.2) or fluorophenyl (logP ~2.8) analogs, suggesting superior passive diffusion across lipid bilayers .
- Hydrogen Bonding: Unlike non-methylated pyrazole derivatives, the 1,5-dimethyl group eliminates N–H donors, reducing hydrogen-bond-driven crystal packing and solubility in polar solvents .
Key Observations :
- Commercial Demand : Methyl and thiophenyl derivatives are more widely available, indicating higher demand for applications in medicinal chemistry .
Biological Activity
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structural combination of a dimethyl-substituted pyrazole ring and a hexyl amine side chain, which may enhance its solubility and bioavailability compared to other similar compounds. This article explores the biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is C₉H₁₄N₄, with a structure characterized by the following features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Hexyl Amine Group : A long aliphatic chain that enhances lipophilicity.
Mechanisms of Biological Activity
The biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is primarily attributed to the pyrazole moiety. Pyrazole derivatives have been documented to exhibit various pharmacological effects:
- Anti-inflammatory : Compounds containing pyrazole rings often show anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial : The antimicrobial activity of pyrazoles has been explored, indicating efficacy against bacterial and fungal strains.
Research Findings
Several studies have investigated the biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine and related compounds. Below are key findings:
Table 1: Biological Activities of Related Pyrazole Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Single methyl group on the pyrazole ring | Anti-inflammatory |
| 3-Hexylpyrazole | Hexyl group at position 3 on the pyrazole | Anticancer |
| 4-Aminoantipyrine | Amino group at position 4 on a similar pyrazole | Analgesic and antipyretic |
| 5-Methylpyrazolone | Methyl substitution at position 5 | Antimicrobial |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This suggests that (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may have similar anti-inflammatory effects.
- Anticancer Potential : Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are needed to assess the efficacy of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine in this context.
- Antimicrobial Studies : Preliminary tests have shown that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The specific activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine against various microbial strains warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
